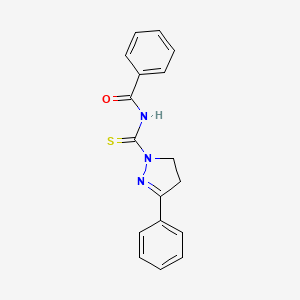
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a phenyl group, a dihydropyrazole ring, and a benzamide moiety.
准备方法
The synthesis of N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide typically involves the cyclocondensation of chalcones with hydrazine derivatives. One common method includes the reaction of chalcones with phenylhydrazine in the presence of a catalyst such as acetic acid or DMF (dimethylformamide). The reaction is carried out under reflux conditions, leading to the formation of the dihydropyrazole ring . Industrial production methods may involve the use of more efficient and scalable processes, such as microwave-assisted synthesis, which offers advantages in terms of reaction time and yield .
化学反应分析
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
科学研究应用
作用机制
The mechanism of action of N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
相似化合物的比较
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide can be compared with other similar pyrazole derivatives, such as:
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: Known for its antipsychotic properties.
4,5-Dihydro-1H-pyrazole derivatives: These compounds have shown various biological activities, including antimicrobial and anticancer properties.
1,3,5-Trisubstituted-1H-pyrazoles: These derivatives are used in the development of fluorescent probes and materials with unique optical properties.
The uniqueness of N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development .
属性
CAS 编号 |
89652-19-7 |
|---|---|
分子式 |
C17H15N3OS |
分子量 |
309.4 g/mol |
IUPAC 名称 |
N-(5-phenyl-3,4-dihydropyrazole-2-carbothioyl)benzamide |
InChI |
InChI=1S/C17H15N3OS/c21-16(14-9-5-2-6-10-14)18-17(22)20-12-11-15(19-20)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21,22) |
InChI 键 |
KNXXLRSRQTZMOK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=S)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)
![2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12878916.png)
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
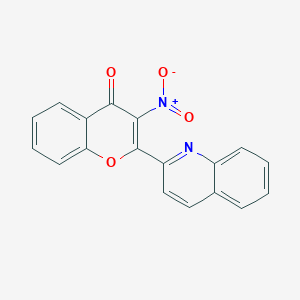
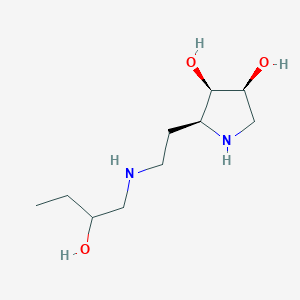
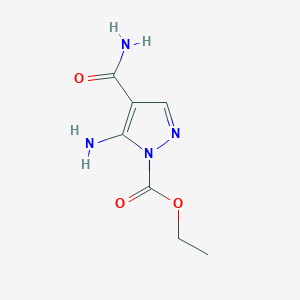
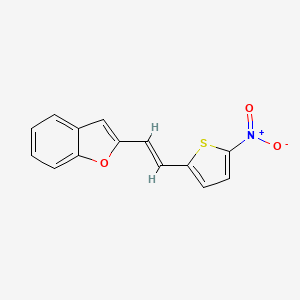
![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B12878965.png)
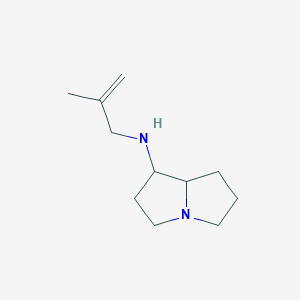
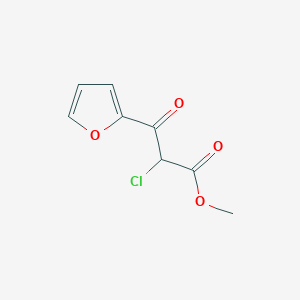
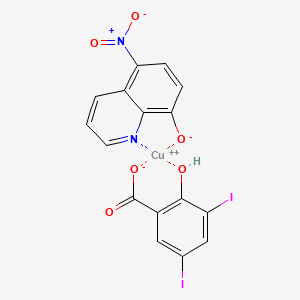
![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
